molecular formula C7H8N2O3 B13000964 Ethyl 3-hydroxypyrazine-2-carboxylate

Ethyl 3-hydroxypyrazine-2-carboxylate

Cat. No.: B13000964
M. Wt: 168.15 g/mol
InChI Key: WVSVLUWPBPZKQP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazine ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: This compound has a similar structure but with a methyl group at the 5-position, which can influence its reactivity and biological activity.

    3-oxo-3,4-dihydropyrazine-2-carboxylic acid: The acid form of the compound, which lacks the ethyl ester group, may exhibit different solubility and reactivity properties.

    Pyrrolopyrazine derivatives: These compounds contain a fused pyrrole and pyrazine ring system, offering a different set of chemical and biological properties.

Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-6(10)9-4-3-8-5/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVLUWPBPZKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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